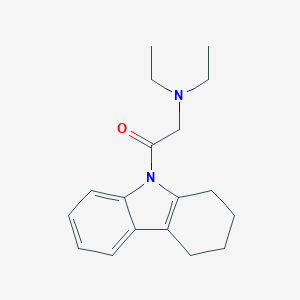![molecular formula C24H19N3O4S2 B249897 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid](/img/structure/B249897.png)
2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid, also known as BZB, is a chemical compound that has gained significant attention in scientific research. It is a member of the benzothiazole family of compounds and has been studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid is not fully understood but is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in inflammation and cancer development. In neuroprotection, 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of MMPs, the activation of Nrf2, and the inhibition of NF-κB. Additionally, 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid has been shown to induce apoptosis in cancer cells and protect against oxidative stress and inflammation in the brain. 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid has also been shown to have antimicrobial activity against several bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid is its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Additionally, the synthesis method has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research. However, one limitation of 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid research, including the development of new cancer therapies, the identification of new neuroprotective agents, and the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid involves the reaction of 2-[(2-aminoethyl)thio]-1,3-benzothiazole with benzyl isocyanate and 2-chloroacetyl chloride. The resulting product is then reacted with 4-aminobenzoic acid to yield 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid. The synthesis method has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research.
Scientific Research Applications
2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid has also been studied for its neuroprotective effects, with research showing that it can protect against oxidative stress and inflammation in the brain. Additionally, 2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid has been shown to have antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
Molecular Formula |
C24H19N3O4S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C24H19N3O4S2/c28-21(25-13-15-6-2-1-3-7-15)14-32-24-27-19-11-10-16(12-20(19)33-24)26-22(29)17-8-4-5-9-18(17)23(30)31/h1-12H,13-14H2,(H,25,28)(H,26,29)(H,30,31) |
InChI Key |
QSCDWVINXQPVMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide](/img/structure/B249818.png)

![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)

![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)


![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)